molecular formula C8H13ClN2 B151400 3,4-Dimethylphenylhydrazine hydrochloride CAS No. 60481-51-8

3,4-Dimethylphenylhydrazine hydrochloride

Cat. No.: B151400
CAS No.: 60481-51-8
M. Wt: 172.65 g/mol
InChI Key: YYMIOVAEQIEPET-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

3,4-Dimethylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

3,4-Dimethylphenylhydrazine hydrochloride can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As for future directions, 3,4-Dimethylphenylhydrazine hydrochloride is primarily used for research and development purposes . Its potential applications in other fields would require further exploration and research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 3,4-dimethylphenylhydrazine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete precipitation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Dimethylphenylhydrazine hydrochloride involves the reaction of 3,4-Dimethylbenzaldehyde with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "3,4-Dimethylbenzaldehyde", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 3,4-Dimethylbenzaldehyde to a round-bottom flask.", "Step 2: Add hydrazine hydrate to the flask and stir the mixture at room temperature for 1 hour.", "Step 3: Heat the mixture to reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and add hydrochloric acid dropwise until the pH reaches 2-3.", "Step 5: Filter the resulting precipitate and wash with cold water.", "Step 6: Dry the product under vacuum to obtain 3,4-Dimethylphenylhydrazine hydrochloride." ] }

CAS No.

60481-51-8

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

(3,4-dimethylphenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H

InChI Key

YYMIOVAEQIEPET-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NN)C.Cl

Canonical SMILES

[H+].CC1=C(C=C(C=C1)NN)C.[Cl-]

60481-51-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-dimethylphenylhydrazine hydrochloride in the synthesis of Eltrombopag Olamine?

A1: this compound acts as a crucial building block in the synthesis of Eltrombopag Olamine. It reacts with ethyl acetoacetate through a dehydration condensation reaction to form the intermediate 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one []. This intermediate then undergoes further reactions to ultimately yield the final product, Eltrombopag Olamine.

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